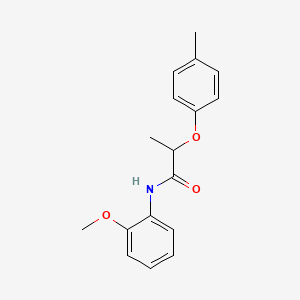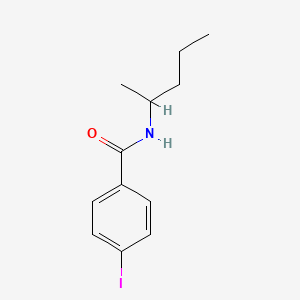
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic that has been widely used for pain management. ODT has been found to be more potent than its parent compound, tramadol, and has a longer half-life, making it a more effective painkiller.
Mécanisme D'action
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide exerts its analgesic effect by binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the inhibition of pain transmission and the release of dopamine, which produces a feeling of euphoria. N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide also has an inhibitory effect on the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of endogenous opioids, such as beta-endorphins, which may contribute to its analgesic effect. N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has also been found to increase the release of dopamine, which may explain its potential for abuse. Additionally, N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has been shown to have a number of cardiovascular effects, including the potential to decrease blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has a number of advantages for lab experiments. It is a potent and effective analgesic, making it useful for studying pain management. N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has also been found to have antidepressant and anxiolytic properties, making it useful for studying these conditions. However, N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide is a controlled substance and has the potential for abuse, which may limit its use in certain lab settings.
Orientations Futures
There are a number of future directions for research on N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide. One potential area of study is the development of new formulations that reduce the potential for abuse. Another area of research is the investigation of N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide's potential for the treatment of depression and anxiety. Additionally, there is a need for further research on the cardiovascular effects of N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide, as well as its potential for drug interactions.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has been extensively studied for its analgesic properties. It has been found to be effective in managing pain in various conditions, including postoperative pain, cancer pain, and neuropathic pain. N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has also been studied for its potential use in the treatment of depression and anxiety.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-8-10-14(11-9-12)21-13(2)17(19)18-15-6-4-5-7-16(15)20-3/h4-11,13H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRLUQKWYOOOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B4233979.png)
![4-[2-(allyloxy)-5-bromophenyl]-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4233990.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B4233991.png)
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-cyclohexyl-3-methylbenzenesulfonamide](/img/structure/B4234001.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylene)-N'-(3-nitrophenyl)urea](/img/structure/B4234009.png)
![5-(4-methoxyphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4234012.png)
![3,3-dimethyl-2-methylene-N-(5-methyl-3-isoxazolyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4234017.png)
![2-[3-cyclohexyl-1-(2-fluorophenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4234021.png)

![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-fluorobenzamide](/img/structure/B4234042.png)
![7-(3,4-difluorobenzyl)-2-[3-(1H-pyrazol-4-yl)benzoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4234043.png)
![ethyl 4-(3-{[1-(3-chlorobenzoyl)-4-piperidinyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4234045.png)
![1-ethyl-3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4234051.png)
![1-[3-(dipropylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4234055.png)